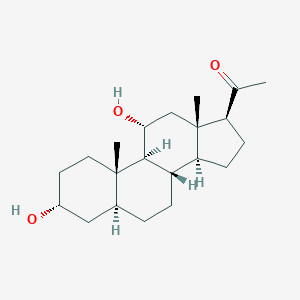

5alpha-Pregnan-3alpha,11alpha-diol-20-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5alpha-Pregnan-3alpha,11alpha-diol-20-one is a steroidal compound with the molecular formula C21H34O3 and a molecular weight of 334.49 g/mol . This compound is part of the pregnane family, which is characterized by a 21-carbon skeleton. It is known for its biological activity and relevance in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregnan-3alpha,11alpha-diol-20-one typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

化学反应分析

Types of Reactions

5alpha-Pregnan-3alpha,11alpha-diol-20-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.

科学研究应用

5alpha-Pregnan-3alpha,11alpha-diol-20-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in various biological processes, including hormone regulation.

Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 5alpha-Pregnan-3alpha,11alpha-diol-20-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various signaling pathways and biological processes. The exact pathways and targets depend on the specific context and application of the compound.

相似化合物的比较

Similar Compounds

- Pregnane-11,20-dione, 3,21-dihydroxy-, (3alpha,5beta)-

- Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-

Uniqueness

5alpha-Pregnan-3alpha,11alpha-diol-20-one is unique due to its specific hydroxylation pattern and stereochemistry. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

5alpha-Pregnan-3alpha,11alpha-diol-20-one, also known as 3alpha,11alpha-dihydroxy-5alpha-pregnan-20-one, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevance in neurobiology and endocrinology.

Overview

This compound is an endogenous steroid primarily synthesized in the adrenal glands and gonads. It serves as a metabolic intermediate in the androgen synthesis pathway, particularly in the backdoor pathway leading to dihydrotestosterone (DHT) without the involvement of testosterone as a precursor. Its structural features contribute to its unique biological activities, particularly its interactions with neurotransmitter systems.

Neurosteroid Effects

One of the most notable activities of this compound is its role as a neurosteroid. It has been implicated in modulating GABA_A receptor activity, which is crucial for inhibitory neurotransmission in the brain. This modulation can lead to sedative and neuroprotective effects .

Research indicates that this compound can enhance GABAergic neurotransmission, producing anti-inflammatory effects and influencing mood and anxiety levels . The interaction with GABA_A receptors positions it as a potential therapeutic agent for conditions such as anxiety disorders and depression.

Hormonal Regulation

This compound is also involved in hormonal regulation. It acts as a precursor in the biosynthesis of potent androgens through enzymatic pathways involving cytochrome P450 enzymes. Its ability to influence androgen levels makes it significant in studies related to hormonal imbalances and conditions such as polycystic ovary syndrome (PCOS) and androgen deficiency.

The mechanism of action for this compound involves its binding to specific receptors:

- GABA_A Receptors : The compound enhances the activity of GABA_A receptors, leading to increased chloride ion influx and neuronal inhibition .

- Androgen Receptors : As a metabolic intermediate, it can influence androgen receptor signaling pathways, affecting gene expression related to growth and metabolism.

Case Studies

- Neuroprotection : A study demonstrated that this compound administration in animal models resulted in reduced neuronal damage following ischemic events. This suggests its potential role in neuroprotection during stroke or traumatic brain injury scenarios .

- Hormonal Effects : In clinical studies involving patients with hormonal disorders, alterations in levels of this compound were correlated with symptoms of androgen excess or deficiency. This highlights its importance in diagnosing and treating endocrine disorders.

Comparative Analysis with Related Compounds

The following table outlines the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5alpha-Pregnan-3alpha-ol-20-one | Hydroxyl group at C3 | Precursor for 5alpha-Pregnan-3alpha,11beta-diol |

| Allopregnanolone | Hydroxyl group at C3 | Major sedative effects; involved in neurosteroidogenesis |

| 5beta-Pregnan-3-alpha-diol | Hydroxyl group at C3 but different stereochemistry | Less potent androgenic activity |

属性

IUPAC Name |

1-[(3R,5S,8S,9S,10S,11R,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVCQZNBRFPYOP-MQFJMQJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。